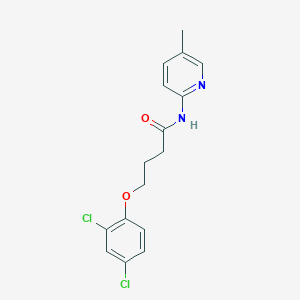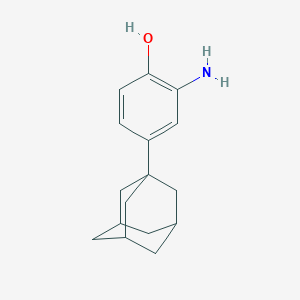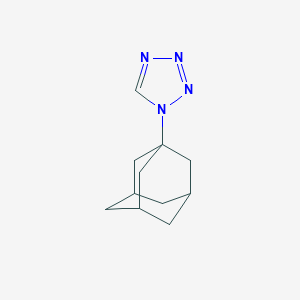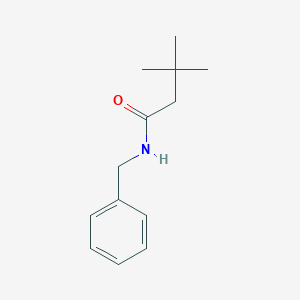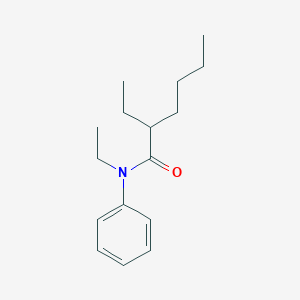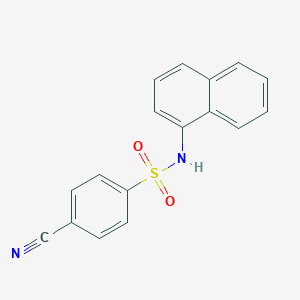![molecular formula C16H19NO3 B263437 7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B263437.png)
7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one is a chemical compound that belongs to the pyranoquinoline family. It is a synthetic compound that has been studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and has been found to have anti-inflammatory properties in vitro. It has also been found to have antioxidant properties and has been shown to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one in lab experiments is its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further study. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of 7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one. One potential direction is to further study its mechanism of action and optimize its use as an anticancer agent. Another potential direction is to investigate its potential as an anti-inflammatory agent and explore its use in the treatment of inflammatory diseases. Additionally, further study may be needed to fully understand its biochemical and physiological effects and potential applications in scientific research.
Synthesis Methods
The synthesis of 7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one involves the reaction of 2-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-5(6H)-one with trimethyl orthoformate and methanol in the presence of p-toluenesulfonic acid. The reaction yields the desired product in good yield and purity.
Scientific Research Applications
7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one has been studied for its potential applications in scientific research. It has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent and has been found to have anti-inflammatory properties in vitro.
properties
IUPAC Name |
7-methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(2)9-8-11-14(20-16)10-6-5-7-12(19-4)13(10)17(3)15(11)18/h5-7H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMJLCJUDCEXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C3=C(C(=CC=C3)OC)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)
![[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B263356.png)

